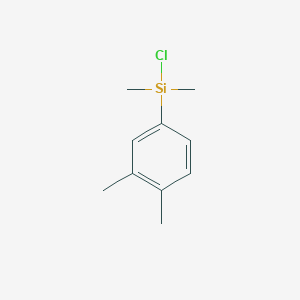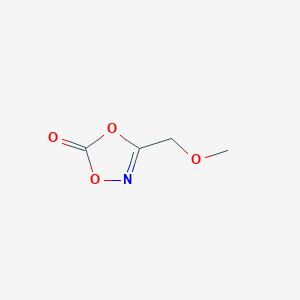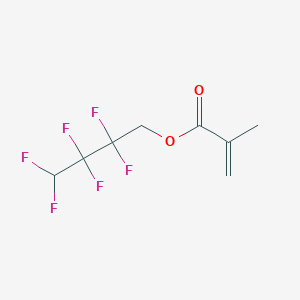
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated methacrylate ester with the molecular formula C8H8F6O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4-hexafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Fluorinated polymers with high thermal and chemical resistance.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2,2,3,3,4,4-hexafluorobutanol.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its chemical stability and low toxicity.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated groups provide high thermal stability and chemical resistance, while the methacrylate group allows for easy polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other monomers during polymerization .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate stands out due to its specific combination of fluorinated groups and methacrylate ester, providing a unique balance of chemical resistance, thermal stability, and polymerization capability. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
45168-50-1 |
|---|---|
Fórmula molecular |
C8H8F6O2 |
Peso molecular |
250.14 g/mol |
Nombre IUPAC |
2,2,3,3,4,4-hexafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(11,12)8(13,14)6(9)10/h6H,1,3H2,2H3 |
Clave InChI |
IKZYSJAHCZYFHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(C(C(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


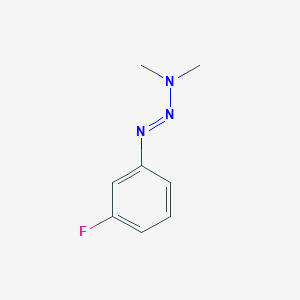
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
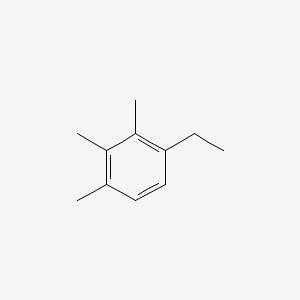
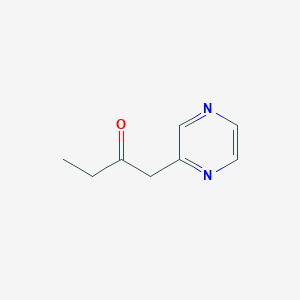

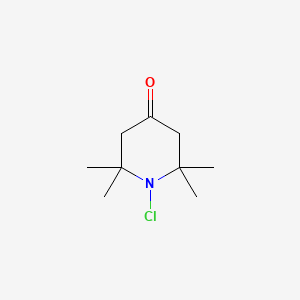
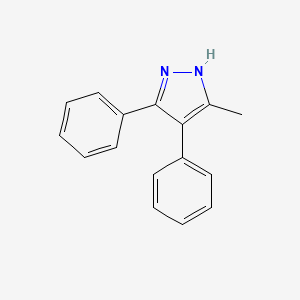
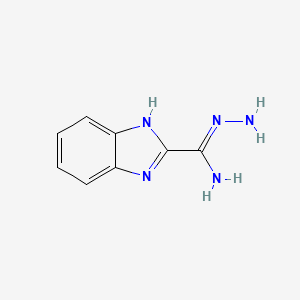
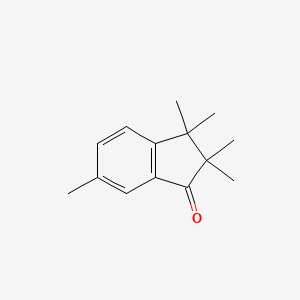
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
